

# An In-depth Technical Guide to 4-(1-Piperidylmethyl)phenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(1-Piperidylmethyl)phenylboronic Acid

Cat. No.: B176246

[Get Quote](#)

CAS Number: 1200434-84-9

**Disclaimer:** Publicly available, peer-reviewed data specifically for **4-(1-Piperidylmethyl)phenylboronic Acid** (CAS 1200434-84-9) is limited. This guide is therefore based on the established chemical properties, synthetic methodologies, and biological activities of the broader class of N-substituted aminomethylphenylboronic acids and related phenylboronic acid derivatives. The experimental protocols and potential applications described herein are representative and may require optimization for this specific compound.

## Introduction

**4-(1-Piperidylmethyl)phenylboronic Acid** is a member of the versatile class of organoboron compounds. Phenylboronic acids are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Furthermore, the boronic acid moiety can engage in reversible covalent interactions with diols, a property that has been exploited in the development of sensors and drug delivery systems. The presence of the piperidylmethyl substituent introduces a basic nitrogen atom, which can influence the compound's solubility, pharmacokinetic properties, and potential biological targets. This guide provides a comprehensive overview of the chemical characteristics, a plausible synthetic route, and potential biological applications of this compound, supported by detailed, representative experimental protocols.

## Chemical and Physical Properties

A summary of the key chemical and physical properties for **4-(1-Piperidylmethyl)phenylboronic Acid** is presented in Table 1. Please note that some of these values are predicted.

| Property                | Value                                            |
|-------------------------|--------------------------------------------------|
| CAS Number              | 1200434-84-9                                     |
| Molecular Formula       | C <sub>12</sub> H <sub>18</sub> BNO <sub>2</sub> |
| Molecular Weight        | 219.09 g/mol                                     |
| Predicted Boiling Point | 368.2 ± 44.0 °C                                  |
| Predicted Density       | 1.13 ± 0.1 g/cm <sup>3</sup>                     |
| Physical Form           | Solid                                            |
| Storage                 | 2-8°C, inert atmosphere                          |

## Synthesis

A plausible synthetic route for **4-(1-Piperidylmethyl)phenylboronic Acid** involves the Suzuki-Miyaura cross-coupling reaction. A general workflow for such a synthesis is depicted below.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **4-(1-Piperidylmethyl)phenylboronic Acid**.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general representation for the synthesis of biaryl compounds and would need to be adapted for the specific synthesis of the title compound.

Materials:

- Aryl halide (e.g., 4-iodoanisole)
- Phenylboronic acid (1.5 equivalents)
- Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%)
- Potassium carbonate ( $K_2CO_3$ , 2.0 equivalents)
- Dimethylformamide (DMF)

**Procedure:**

- To a microwave-safe vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg), and  $K_2CO_3$  (2.0 mmol).
- Add DMF (8 mL) to the vial.
- Seal the vial and place it in a domestic microwave oven adapted for synthesis.
- Irradiate the reaction mixture for a specified time (e.g., 30-90 minutes) with refluxing under air.
- After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the catalyst.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

## Potential Biological Applications and Mechanisms of Action

Phenylboronic acid derivatives have emerged as promising scaffolds in drug discovery due to their ability to act as inhibitors of various enzymes, particularly serine proteases.

## Enzyme Inhibition

Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction can lead to potent inhibition of the enzyme's activity. A well-studied example is the inhibition of  $\beta$ -lactamases, enzymes that confer bacterial resistance to  $\beta$ -lactam antibiotics.



[Click to download full resolution via product page](#)

Caption: Mechanism of serine  $\beta$ -lactamase inhibition by a boronic acid derivative.

## Representative Enzyme Inhibition Data

The following table presents representative inhibition data for phenylboronic acid derivatives against AmpC  $\beta$ -lactamase, a class C serine protease. This data is intended to be illustrative of the potential potency of this class of compounds.

| Compound                         | $K_i$ (nM) for AmpC $\beta$ -lactamase                     |
|----------------------------------|------------------------------------------------------------|
| Benzo[b]thiophene-2-boronic acid | 27[1]                                                      |
| m-Aminophenylboronic acid        | Not specified, but used as a basis for inhibitor design[1] |
| 3-Azidomethylphenyl boronic acid | 700[2]                                                     |

## Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against a serine protease like  $\beta$ -lactamase.

#### Materials:

- Purified enzyme (e.g., KPC-2, GES-5, or AmpC  $\beta$ -lactamase)
- Test compound (**4-(1-Piperidylmethyl)phenylboronic Acid**) dissolved in DMSO
- Phosphate buffer (e.g., 50 mM PB + 50 mM KCl at pH 7.4)
- Substrate (e.g., nitrocefin)
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the test compound in the assay buffer to achieve a range of concentrations (e.g., 1  $\mu$ M to 200  $\mu$ M).
- In a 96-well plate, add the enzyme solution to each well.
- Add the different concentrations of the test compound to the wells. Include a control with DMSO only.
- Pre-incubate the enzyme and inhibitor for a defined period.
- Initiate the reaction by adding the substrate (nitrocefin) to each well.
- Monitor the hydrolysis of nitrocefin by measuring the absorbance at 485 nm over time using a spectrophotometer.
- Calculate the initial reaction rates and determine the half-maximal inhibitory concentration ( $IC_{50}$ ) value by plotting the percentage of inhibition against the compound concentration.

# Cytotoxicity Assessment

It is crucial to evaluate the cytotoxic potential of any new chemical entity intended for therapeutic use. Standard *in vitro* assays can determine the compound's effect on cell viability.



[Click to download full resolution via product page](#)

Caption: General workflow for *in vitro* cytotoxicity testing.[3]

## Representative Cytotoxicity Data

The following table provides hypothetical  $IC_{50}$  values to illustrate how data from cytotoxicity assays are typically presented.

| Cell Line              | Compound                          | $IC_{50}$ ( $\mu M$ ) after 48h |
|------------------------|-----------------------------------|---------------------------------|
| MCF-7 (Breast Cancer)  | Representative Phenylboronic Acid | 15.2                            |
| A549 (Lung Cancer)     | Representative Phenylboronic Acid | 22.8                            |
| HeLa (Cervical Cancer) | Representative Phenylboronic Acid | 18.5                            |

## Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

### Materials:

- Cancer cell lines (e.g., MCF-7, A549, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well flat-bottom sterile microplates

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.<sup>[3]</sup>

- Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 hours).[3]
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[3]
- Solubilization: Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value from the dose-response curve.

## Conclusion

**4-(1-Piperidylmethyl)phenylboronic Acid** is a chemical entity with significant potential in both synthetic chemistry and medicinal research. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules. Furthermore, based on the known activities of related phenylboronic acid derivatives, it is a candidate for investigation as an enzyme inhibitor, particularly against serine proteases. The provided protocols offer a foundation for the synthesis, and biological evaluation of this and similar compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of **4-(1-Piperidylmethyl)phenylboronic Acid**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(1-Piperidylmethyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176246#4-1-piperidylmethyl-phenylboronic-acid-cas-number-1200434-84-9>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)